Cas no 24280-07-7 (Ethanone, 1-(3-chlorophenyl)-, oxime)

Ethanone, 1-(3-chlorophenyl)-, oxime 化学的及び物理的性質
名前と識別子
-
- Ethanone, 1-(3-chlorophenyl)-, oxime
- 3'-CHLOROACETOPHENONE OXIME
- m-Chloroacetophenoxime
- AKOS026672073
- 24280-07-7
- (NE)-N-[1-(3-chlorophenyl)ethylidene]hydroxylamine
- SCHEMBL3144886
- 3'-Chloroacetophenoneoxime
- ZAA28007
- A924264
- FS-5094
- (E)-1-(3-chlorophenyl)ethan-1-one oxime
-
- MDL: MFCD22056783
- インチ: InChI=1S/C8H8ClNO/c1-6(10-11)7-3-2-4-8(9)5-7/h2-5,11H,1H3/b10-6+
- InChIKey: REDNYMGXSZQBOU-UXBLZVDNSA-N
- SMILES: C/C(C1=CC=CC(Cl)=C1)=N\O
計算された属性
- 精确分子量: 169.02954
- 同位素质量: 169.0294416g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 11
- 回転可能化学結合数: 1
- 複雑さ: 158
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 1
- 不確定化学結合立体中心数: 0
- XLogP3: 2.8
- トポロジー分子極性表面積: 32.6Ų
じっけんとくせい
- PSA: 32.59
Ethanone, 1-(3-chlorophenyl)-, oxime Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1245686-5g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 5g |
$735 | 2024-06-07 | |
eNovation Chemicals LLC | Y1245686-25g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 25g |
$1995 | 2024-06-07 | |
eNovation Chemicals LLC | Y1245686-1g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 1g |
$245 | 2024-06-07 | |
Fluorochem | 075943-25g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 25g |
£1077.00 | 2022-03-01 | |
1PlusChem | 1P006X2K-25g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 25g |
$1400.00 | 2025-02-21 | |
A2B Chem LLC | AD21996-25g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 25g |
$1195.00 | 2024-04-20 | |
1PlusChem | 1P006X2K-1g |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 1g |
$132.00 | 2025-02-21 | |
A2B Chem LLC | AD21996-1g |
3'-Chloroacetophenone oxime |
24280-07-7 | 97% | 1g |
$95.00 | 2024-04-20 | |
eNovation Chemicals LLC | Y1245686-250mg |
Ethanone, 1-(3-chlorophenyl)-, oxime |
24280-07-7 | 97% | 250mg |
$170 | 2025-02-24 | |
Crysdot LLC | CD12092560-5g |
3'-Chloroacetophenone oxime |
24280-07-7 | 95+% | 5g |
$386 | 2024-07-24 |
Ethanone, 1-(3-chlorophenyl)-, oxime 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Xia Tong,Yves L. Dory,Martin Lepage,Yue Zhao Chem. Commun., 2013,49, 90-92
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Violetta Olszowka,Larisa Tsarkova Soft Matter, 2009,5, 812-819
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Naoya Ohtsuka,Moriaki Okuno,Yujiro Hoshino,Kiyoshi Honda Org. Biomol. Chem., 2016,14, 9046-9054
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
Ethanone, 1-(3-chlorophenyl)-, oximeに関する追加情報
Ethanone, 1-(3-chlorophenyl)-, Oxime: A Comprehensive Overview
Ethanone, 1-(3-chlorophenyl)-, oxime (CAS No. 24280-07-7) is a chemical compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a ketone group with an oxime functional group attached to a chlorophenyl ring. The oxime functional group, derived from the hydroxylamine derivative of a ketone, plays a pivotal role in its chemical reactivity and biological activity.
Recent studies have highlighted the potential of Ethanone, 1-(3-chlorophenyl)-, oxime as a key intermediate in the synthesis of bioactive molecules. Its ability to undergo various transformations, such as nucleophilic additions and cyclizations, makes it a valuable building block in medicinal chemistry. Researchers have explored its application in the development of novel drugs targeting various therapeutic areas, including cancer and neurodegenerative diseases.
The chlorophenyl moiety in this compound contributes to its lipophilicity and stability, which are critical properties for drug candidates. Moreover, the presence of the oxime group allows for selective interactions with biological targets, such as enzymes and receptors. Recent advancements in computational chemistry have enabled scientists to predict the binding affinities of this compound with high accuracy, facilitating its optimization for specific biological activities.
In terms of synthesis, Ethanone, 1-(3-chlorophenyl)-, oxime can be prepared through several methods. One common approach involves the reaction of 1-(3-chlorophenyl)ethanone with hydroxylamine hydrochloride under controlled conditions. This method ensures high yields and purity, making it suitable for large-scale production. The compound's stability under various storage conditions has also been thoroughly investigated, ensuring its reliability for long-term use in research and industrial applications.
From an environmental perspective, the ecological impact of Ethanone, 1-(3-chlorophenyl)-, oxime has been a topic of interest. Studies have shown that it exhibits moderate biodegradability under aerobic conditions, which is a positive indicator for its safe disposal. However, further research is needed to fully understand its behavior in different environmental compartments and its potential risks to aquatic life.
Looking ahead, the demand for Ethanone, 1-(3-chlorophenyl)-, oxime is expected to grow due to its versatility in chemical synthesis and increasing applications in drug discovery. Its integration into green chemistry practices could further enhance its sustainability profile. As research continues to uncover new insights into its properties and applications, this compound is poised to play an even more significant role in advancing modern chemistry and medicine.
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